molecular formula C11H8BrNO3 B1486298 Methyl 5-bromo-3-cyano-2-formylphenylacetate CAS No. 1807024-44-7

Methyl 5-bromo-3-cyano-2-formylphenylacetate

Cat. No. B1486298
M. Wt: 282.09 g/mol
InChI Key: UXOBDBMROFCOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-3-cyano-2-formylphenylacetate, or 5-BrCN-2-FCPA, is an organic compound consisting of a methyl ester of 5-bromo-3-cyano-2-formylphenylacetic acid. It is a colorless liquid with a faint odor and is insoluble in water. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of a variety of compounds in the laboratory, as well as in the development of new drugs and pharmaceuticals.

Scientific Research Applications

5-BrCN-2-FCPA has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, such as aminoglycosides, antibiotics, and other drugs. It has also been used in the development of new drugs and pharmaceuticals. In addition, 5-BrCN-2-FCPA has been used in the study of enzyme-catalyzed reactions, such as those involved in the biosynthesis of fatty acids and other compounds.

Mechanism Of Action

The mechanism of action of 5-BrCN-2-FCPA is not well understood. It is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other compounds. It is also believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-BrCN-2-FCPA are not well understood. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and other compounds. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 5-BrCN-2-FCPA in laboratory experiments include its low cost, its ease of synthesis, and its relative stability. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, it is also a volatile compound and can be difficult to handle.

Future Directions

The future directions for research on 5-BrCN-2-FCPA include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and pharmaceuticals. In addition, further research is needed to explore its potential applications in the study of enzyme-catalyzed reactions, such as those involved in the biosynthesis of fatty acids and other compounds. Finally, further research is needed to explore its potential uses in the synthesis of other compounds.

properties

IUPAC Name

methyl 2-(5-bromo-3-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(12)3-8(5-13)10(7)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOBDBMROFCOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-cyano-2-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-3-cyano-2-formylphenylacetate
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Methyl 5-bromo-3-cyano-2-formylphenylacetate
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Methyl 5-bromo-3-cyano-2-formylphenylacetate
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